6-chloro-5-fluoro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide
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Overview
Description
6-chloro-5-fluoro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide is a complex organic compound that features a pyridine ring substituted with chlorine and fluorine atoms, as well as a sulfonamide group The presence of furan rings attached to the nitrogen atoms of the sulfonamide group adds to its structural complexity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-5-fluoro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide typically involves multi-step organic reactions. One common approach is to start with a pyridine derivative, which undergoes chlorination and fluorination to introduce the chlorine and fluorine substituents. The sulfonamide group is then introduced through a reaction with a sulfonyl chloride, followed by the attachment of furan rings via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts to enhance reaction efficiency and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
6-chloro-5-fluoro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced sulfonamide derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-chloro-5-fluoro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the sulfonamide group can enhance its binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
Similar Compounds
6-chloro-5-fluoro-N,N-bis[(furan-2-yl)methyl]pyridine-2-sulfonamide: Similar structure but with the sulfonamide group attached to a different position on the pyridine ring.
6-chloro-5-fluoro-N,N-bis[(furan-2-yl)methyl]pyridine-4-sulfonamide: Another positional isomer with the sulfonamide group at the 4-position.
6-chloro-5-fluoro-N,N-bis[(furan-2-yl)methyl]benzene-sulfonamide: A benzene ring instead of a pyridine ring.
Uniqueness
The unique combination of chlorine, fluorine, and furan substituents, along with the specific positioning of the sulfonamide group, gives 6-chloro-5-fluoro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide distinct chemical and biological properties
Properties
IUPAC Name |
6-chloro-5-fluoro-N,N-bis(furan-2-ylmethyl)pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O4S/c16-15-14(17)7-13(8-18-15)24(20,21)19(9-11-3-1-5-22-11)10-12-4-2-6-23-12/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJWXTNLAABWGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN(CC2=CC=CO2)S(=O)(=O)C3=CC(=C(N=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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